molecular formula C14H28ClN3O3 B2393945 Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 1351590-88-9

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2393945
CAS No.: 1351590-88-9
M. Wt: 321.85
InChI Key: NGEKMMATZAJZOJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with an appropriate amide and ester. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) and tin(II) chloride (SnCl2) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate hydrochloride include other piperazine derivatives such as:

  • Methyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate
  • Ethyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate
  • Butyl 4-(2-(2-ethylbutanamido)ethyl)piperazine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties

Properties

IUPAC Name

methyl 4-[2-(2-ethylbutanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3.ClH/c1-4-12(5-2)13(18)15-6-7-16-8-10-17(11-9-16)14(19)20-3;/h12H,4-11H2,1-3H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEKMMATZAJZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1CCN(CC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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